REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]=[C:8]([NH2:11])[S:9][CH:10]=1)C.[NH3:13]>CO>[NH2:11][C:8]1[S:9][CH:10]=[C:6]([CH2:5][C:4]([NH2:13])=[O:3])[N:7]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N=C(SC1)N)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo, one
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |